(3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide
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Overview
Description
(3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a naphthalenylcarbonyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of naphthalen-1-ylcarbonyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.
Coupling with 4-bromophenylbutanamide: The hydrazone intermediate is then coupled with 4-bromophenylbutanamide under conditions that promote the formation of the desired hydrazinylidene linkage. This step may involve the use of coupling reagents such as carbodiimides or phosphonium salts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving hydrazinylidene-containing molecules.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl and naphthalenylcarbonyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar hydrazinylidene moiety but different substituents.
2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar bromophenyl and hydrazinylidene groups.
Uniqueness
(3E)-N-(4-bromophenyl)-3-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18BrN3O2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H18BrN3O2/c1-14(13-20(26)23-17-11-9-16(22)10-12-17)24-25-21(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13H2,1H3,(H,23,26)(H,25,27)/b24-14+ |
InChI Key |
FWNIJHXSNFAMIL-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/CC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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